3,5-dichloro-N,N-diethylbenzamide
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Overview
Description
3,5-dichloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring and two ethyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-dichloro-N,N-diethylbenzamide can be synthesized through the reaction of 3,5-dichlorobenzoyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and minimize impurities. The product is then purified through recrystallization or distillation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N,N-diethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy derivatives if methoxide is used.
Reduction: N,N-diethyl-3,5-dichloroaniline.
Scientific Research Applications
3,5-dichloro-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The chlorine atoms and ethyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N,N-dimethylbenzamide
- 3,5-dichloro-N-ethylbenzamide
- 3,5-dichloro-N,N-diisopropylbenzamide
Uniqueness
3,5-dichloro-N,N-diethylbenzamide is unique due to its specific substitution pattern and the presence of ethyl groups, which confer distinct chemical and biological properties. Compared to its dimethyl and diisopropyl analogs, the diethyl derivative may exhibit different solubility, reactivity, and biological activity profiles .
Properties
CAS No. |
35515-07-2 |
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Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.13 g/mol |
IUPAC Name |
3,5-dichloro-N,N-diethylbenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3 |
InChI Key |
KCDUJJCDIYZRTG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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